matrin 3 - 138820-55-0

matrin 3

Catalog Number: EVT-1520430
CAS Number: 138820-55-0
Molecular Formula: C6H7ClN2O2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Matrin 3 involves standard eukaryotic transcription and translation processes. The MATR3 gene is transcribed into messenger RNA, which is then translated into the Matrin 3 protein in the cytoplasm. Various studies have utilized techniques such as CRISPR/Cas9 to manipulate MATR3 expression in model organisms like mouse erythroleukemia cells, allowing researchers to observe the effects of its absence on cellular morphology and gene expression .

Technical details surrounding the synthesis include the identification of specific transcription factors that may regulate MATR3 expression. For instance, post-translational modifications such as phosphorylation can influence its stability and function .

Molecular Structure Analysis

Matrin 3 exhibits a complex molecular structure characterized by:

  • Zinc Finger Domains: These domains facilitate interactions with DNA and other proteins.
  • RNA Recognition Motifs: The two RNA recognition motifs enable Matrin 3 to bind RNA molecules effectively.

AlphaFold predictions have provided insights into the three-dimensional structure of Matrin 3, revealing significant homology with other RNA-binding proteins. The arrangement of these motifs suggests a functional architecture that supports its role in RNA processing and transcriptional regulation .

Structural Data

  • Molecular Weight: Approximately 70 kDa.
  • Isoelectric Point: Varies based on post-translational modifications.
Chemical Reactions Analysis

Matrin 3 participates in several biochemical reactions primarily related to RNA metabolism. It has been shown to interact with various RNA species, influencing their stability and processing. Key reactions include:

  • RNA Binding: Matrin 3 binds to precursor microRNAs, preventing their maturation.
  • Alternative Splicing Regulation: It interacts with splicing machinery components to modulate exon inclusion or exclusion during mRNA processing .

Technical details of these reactions often involve co-immunoprecipitation assays to identify interacting partners and RNA sequencing techniques to analyze changes in transcript levels following MATR3 manipulation.

Mechanism of Action

Matrin 3's mechanism of action is multifaceted:

  • Gene Regulation: It regulates gene expression by stabilizing specific mRNAs and interacting with transcription factors.
  • RNA Processing: By binding to pre-mRNA and influencing splicing decisions, it plays a crucial role in generating diverse protein isoforms from a limited number of genes.
  • Response to Cellular Stress: Matrin 3 is involved in cellular responses to DNA damage through pathways activated by kinases like ATM (ataxia-telangiectasia mutated), which phosphorylate Matrin 3 during stress responses .

Data on Mechanism

Research indicates that depletion of Matrin 3 leads to altered expression patterns of numerous genes, highlighting its regulatory significance .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in physiological buffers; stability can be affected by ionic strength.
  • Stability: Sensitive to proteolytic degradation; post-translational modifications can enhance stability.

Chemical Properties

  • Binding Affinity: High affinity for RNA due to its recognition motifs.
  • Interaction with Proteins: Forms complexes with various splicing factors and other nuclear proteins.

Experimental analyses often involve circular dichroism spectroscopy to assess secondary structure content and surface plasmon resonance for binding studies .

Applications

Matrin 3 has several scientific applications:

  • Neurodegenerative Disease Research: Understanding its role in ALS pathogenesis has made it a target for therapeutic interventions.
  • Gene Therapy: Its involvement in gene regulation positions it as a potential candidate for strategies aimed at correcting dysregulated gene expression.
  • Biomarker Development: Changes in MATR3 levels or functionality could serve as biomarkers for diseases associated with altered RNA metabolism .
Molecular Biology of Matrin 3

Genomic Organization and Protein Architecture

Matrin-3 (MATR3) is encoded by the MATR3 gene located on human chromosome 5q31.2. The protein comprises 847 amino acids and exhibits a multidomain architecture critical for its diverse functions.

Structural Domains

MATR3 contains two C2H2-type zinc finger motifs (ZF1: aa 571–596; ZF2: aa 603–628) that cooperatively mediate sequence-specific binding to A/T-rich DNA regions, particularly scaffold/matrix attachment regions (S/MARs) [10]. These domains enable MATR3 to anchor chromatin to the nuclear matrix. The RNA recognition motifs (RRM1: aa 210–288; RRM2: aa 317–390) bind RNA with distinct roles: RRM1 primarily interacts with ssDNA/RNA, while RRM2 exhibits higher affinity for structured RNA elements and is essential for splicing regulation [3] [6]. Deletion of RRM2 (ΔRRM2) disrupts RNA binding and enhances protein aggregation [1] [4].

Table 1: Functional Domains of MATR3

DomainAmino Acid RangeFunctionConsequence of Deletion
Zinc Finger 1 (ZF1)571–596DNA binding (A/T-rich regions)Reduced DNA affinity
Zinc Finger 2 (ZF2)603–628Cooperative DNA bindingAbolished DNA binding
RRM1210–288ssDNA/RNA bindingImpaired RNA processing
RRM2317–390Structured RNA binding, splicing regulationLoss of toxicity in ALS models [1]

Intrinsically Disordered Regions (IDRs) and Acidic C-Terminal Domain

The N-terminal region (aa 1–200) and linker sequences between domains are intrinsically disordered. These IDRs facilitate liquid-liquid phase separation (LLPS) and mediate protein-protein interactions [1] [4]. The C-terminal acidic domain (aa 700–847) regulates oligomerization and nucleic acid binding. Disease mutations (e.g., S85C, F115C) cluster within IDRs, altering phase separation dynamics and promoting pathological aggregation in amyotrophic lateral sclerosis (ALS) [4] [6].

Subcellular Localization and Dynamics

Nuclear Matrix Association and Chromatin Scaffolding

MATR3 is a core component of the inner nuclear matrix, forming a fibrogranular network that maintains nuclear architecture. It stabilizes chromatin loop domains by interacting with architectural proteins:

  • CTCF: MATR3 stabilizes CTCF occupancy at chromatin loop anchors [10]
  • Cohesin complex: Acute degradation of MATR3 reduces RAD21 occupancy by 60%, disrupting topologically associating domains (TADs) [7]
  • YY1: MATR3 depletion induces aberrant YY1-mediated enhancer-promoter loops, altering myogenic differentiation [7]

Table 2: Chromatin Regulatory Functions of MATR3

FunctionMechanismExperimental Evidence
Chromatin loop stabilizationBinds CTCF/cohesin; scaffolds MAR elementsHi-C shows 1,526 loop disruptions after degradation [7]
Insulator functionAnchors chromatin to nuclear matrixReduced chromatin-bound CTCF after MATR3 knockout
Differentiation controlModulates YY1-mediated enhancer-promoter loopsAltered MyoD binding in myoblasts [7]

Phase Separation Mechanisms and Stress Granule Interactions

The N-terminal IDRs drive MATR3’s phase separation into liquid-like droplets. Key regulators include:

  • RRM2 deletion: ΔRRM2 mutants form stable droplets due to reduced RNA binding, which typically dissolves condensates [4]
  • Disease mutations: S85C impairs stress granule (SG) assembly, while F115C enhances aggregation [2] [6]
  • Cross-seeding: MATR3 droplets recruit TDP-43 RRM1 mutants, promoting co-aggregation in ALS [4]

MATR3 interacts with SG components (G3BP1, TIA1) but pathogenic mutations disrupt SG dynamics, impairing cellular stress responses [2].

Functional Interactions with Nucleic Acids

DNA Binding and Chromatin Insulator Regulation

MATR3 binds MARs via its zinc fingers, acting as a chromatin insulator:

  • Transcriptional regulation: Modulates enhancer-promoter interactions by stabilizing CTCF/cohesin loops [7] [10]
  • Genome stability: Facilitates DNA damage response (DDR) by recruiting ATM kinase (phosphorylating Ser208) and interacting with BRCA1 [10] [9]
  • X-chromosome inactivation: Binds Xist RNA and anchors the inactive X-chromosome to the nuclear matrix [10]

RNA Splicing, Stability, and Nuclear Export

MATR3 directly regulates RNA processing through RRM-dependent mechanisms:

  • Splicing repression: Binds exonic and intronic regions to block spliceosome assembly (e.g., represses PTBP1-regulated exons) [3]
  • mRNA stability: Stabilizes RAD51 mRNA; depletion reduces RAD51 protein, impairing DNA repair [10]
  • Nuclear export: Partners with PSF to export HIV-1 RRE-containing RNAs via Rev protein [8]
  • Co-regulator interactions: Physically associates with hnRNPM to coregulate splicing targets involved in neuronal survival [1]

MATR3’s RNA targets converge on pathways essential for neuronal and muscular function, explaining its role in ALS and myopathies when dysregulated [1] [3].

Properties

CAS Number

138820-55-0

Product Name

matrin 3

Molecular Formula

C6H7ClN2O2S

Synonyms

matrin 3

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